Clinical Candidate Enablement: N-Cyclobutylpiperidin-4-amine as Direct Precursor to SUVN-G3031
N-Cyclobutylpiperidin-4-amine serves as the direct synthetic precursor to SUVN-G3031 (compound 17v), a clinical-stage histamine H3 receptor inverse agonist that has completed Phase 1 safety and tolerability evaluation [1]. In contrast, alternative N-substituted piperidin-4-amines (e.g., N-methyl, N-ethyl, N-isopropyl, N-cyclopentyl analogs) were evaluated during the same optimization campaign but were deselected due to inferior combinations of potency, selectivity, and pharmacokinetic properties [1]. Only the cyclobutyl-bearing scaffold advanced to clinical candidacy. The compound 17v (derived from N-cyclobutylpiperidin-4-amine) exhibited hH3R Ki = 8.73 nM, selectivity over 70 off-targets, favorable oral exposures in rats and dogs, and high receptor occupancy (ED₈₀ = 0.22 mg/kg), and was devoid of hERG and phospholipidosis liabilities [1][2].
| Evidence Dimension | Clinical candidate progression status of derivatives |
|---|---|
| Target Compound Data | N-cyclobutylpiperidin-4-amine → SUVN-G3031 (17v): Advanced to Phase 1 clinical evaluation; hH3R Ki = 8.73 nM; selective over 70 targets; ED₈₀ = 0.22 mg/kg [1] |
| Comparator Or Baseline | N-methyl, N-ethyl, N-isopropyl, N-cyclopentyl piperidin-4-amine derivatives: Deselected during optimization; failed to meet combined potency/selectivity/PK criteria [1] |
| Quantified Difference | Only cyclobutyl-bearing analog achieved clinical candidacy status; other N-substituents abandoned in lead optimization |
| Conditions | Histamine H3 receptor inverse agonist optimization program; in vitro binding, in vivo PK, and receptor occupancy assays in rat and dog models |
Why This Matters
Procurement of N-cyclobutylpiperidin-4-amine enables direct access to a validated clinical candidate scaffold, whereas alternative N-alkylated 4-aminopiperidines do not support this established development trajectory.
- [1] Nirogi, R.; Shinde, A.; Kambhampati, R. S.; et al. Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. J. Med. Chem. 2019, 62 (3), 1203-1217. View Source
- [2] Shinde, A. K.; Badange, R. K.; Reballi, V.; et al. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: A Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem 2022, 17, e202100583. View Source
